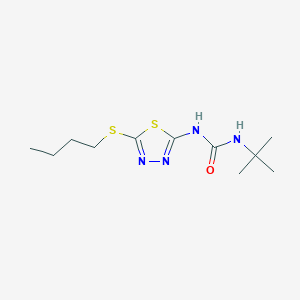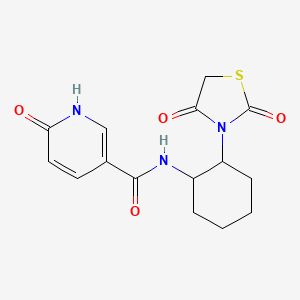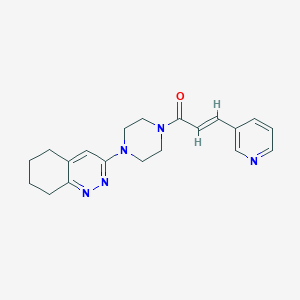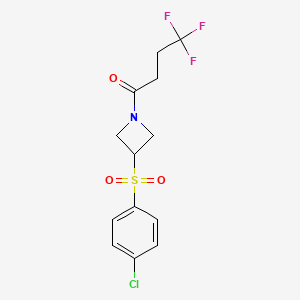
1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative, which is synthesized by the reaction between 1-tert-butyl-3-isocyanatomethylbenzene and 5-butylsulfanyl-1,3,4-thiadiazol-2-amine.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, tert-butylsulfinyl chloride can react with primary and secondary amines to form tert-butylsulfinamides, which upon oxidation forms base stable tert-butylsulfonamide .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to changes in cellular functions .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antitumor activities .
Action Environment
The action, efficacy, and stability of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea can be influenced by various environmental factors. For instance, the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its potential as a lead compound for the development of new drugs. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs to treat these diseases. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are many future directions for research on 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea. One area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammation, and microbial infections. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs and therapies. Finally, further research is needed to optimize the synthesis process for this compound, in order to increase the yield and reduce the cost of production.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 1-tert-butyl-3-isocyanatomethylbenzene and 5-butylsulfanyl-1,3,4-thiadiazol-2-amine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs to treat these diseases.
Propriétés
IUPAC Name |
1-tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-5-6-7-17-10-15-14-9(18-10)12-8(16)13-11(2,3)4/h5-7H2,1-4H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONMYKMPWGWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)
![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)
![N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2474014.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)
![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)
![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

